Desmethyl Levofloxacin-d8

LC-MS/MS Quantification Internal Standard Isotopic Purity

Unlabeled internal standards introduce matrix-effect errors in Levofloxacin bioanalysis, risking regulatory rejection. Desmethyl Levofloxacin-d8 (CAS 1217716-71-6) is an octa-deuterated IS that exactly co-elutes with the parent drug, delivering identical ionization efficiency for validated LC-MS/MS quantification. • +8 Da mass shift (99 atom% D enrichment) eliminates signal cross-talk with Levofloxacin metabolites • Conforms to USP/EP reference-standard practices; traceable COA supports ANDA method validation • Long shelf life at -20 °C; shipped ambient for global supply-chain convenience

Molecular Formula C18H20FN3O4
Molecular Weight 369.4 g/mol
CAS No. 1217716-71-6
Cat. No. B602689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Levofloxacin-d8
CAS1217716-71-6
Synonyms(-)-(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-d8)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Hemihydrate
Molecular FormulaC18H20FN3O4
Molecular Weight369.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i3D2,4D2,5D2,6D2
InChIKeyGSDSWSVVBLHKDQ-FMBBTWBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Levofloxacin-d8 Procurement Guide


Desmethyl Levofloxacin-d8 (also cataloged as Levofloxacin-d8) is a fully characterized, octa-deuterated stable isotope-labeled analog of the fluoroquinolone antibiotic Levofloxacin . With a molecular formula of C₁₈H₁₂D₈FN₃O₄ and a molecular weight of 369.42 g/mol, this compound serves as a critical internal standard (IS) in analytical chemistry and bioanalysis . Its primary role is to enable precise, accurate, and reproducible quantification of the parent drug, Levofloxacin, and its metabolites in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) .

Workflow Stable isotope dilution LC-MS/MS quantification
Selection Certified deuterated internal standard for Levofloxacin
Use Context Bioanalytical method validation in research matrices

Desmethyl Levofloxacin-d8: Substitution Risks


In LC-MS/MS-based bioanalysis, substituting Desmethyl Levofloxacin-d8 with an unlabeled analog or a different stable isotope-labeled compound introduces significant, quantifiable analytical error. Unlabeled internal standards cannot compensate for matrix effects and extraction recovery variability, leading to inaccurate drug concentration measurements and potential regulatory submission failure [1]. While other deuterated fluoroquinolone standards (e.g., Ciprofloxacin-d8) exist, they lack the exact structural and physicochemical match required for co-elution and identical ionization efficiency, which is the fundamental principle of stable isotope dilution assays . The following quantitative evidence details the precise, verifiable advantages of Desmethyl Levofloxacin-d8 that prevent these common analytical pitfalls.

⚠️

Unlabeled Analog Interference

Unlabeled Levofloxacin or structural analogs may not correct matrix effects or extraction variability, potentially introducing quantification bias.

⚠️

Alternative Deuterated Fluoroquinolones

Other deuterated fluoroquinolones (e.g., Ciprofloxacin-d8) lack the exact retention and ionization match required for co-elution, which may compromise assay accuracy.

⚠️

Lower Deuterium Incorporation

Standards with fewer deuterium labels (e.g., d3) can suffer from isotopic peak overlap with the analyte, reducing selectivity and method robustness.

Desmethyl Levofloxacin-d8 Differentiation Evidence


Certified Isotopic and Chemical Purity

This compound is supplied with a certified isotopic purity (deuterium incorporation) of ≥99% atom D, as verified by NMR and HRMS, and a chemical purity of ≥98% as determined by HPLC . This dual-certified purity is a critical differentiator from other less-characterized deuterated internal standards that may only report chemical purity, leaving the isotopic enrichment unverified and leading to significant quantification bias.

Isotopic & Chemical Purity
Specification review
≥99% atom D isotopic purity, ≥98% HPLC chemical purity
Minimizes cross-signal contribution; supports method validation documentation
Vendor CoA; verified by NMR and HRMS
LC-MS/MS Quantification Internal Standard Isotopic Purity

Optimized Mass Spectrometric Resolution

The incorporation of eight deuterium atoms creates an +8 Da mass shift from the unlabeled analyte (Levofloxacin, M = 361.37), providing optimal resolution in the mass spectrometer's quadrupole. This is superior to internal standards with fewer deuterium atoms (e.g., Levofloxacin-d3), which have a smaller mass shift (+3 Da) and are more susceptible to interference from the M+1 and M+2 natural isotopic peaks of the analyte, potentially leading to quantification errors .

Mass Spectrometric Resolution
Class-level inference
+8 Da mass shift (octa-deuterated) vs +3 Da for a d3 analog; 5 Da larger separation from parent analyte
Supports baseline separation and reduces isotopic interference risk
Theoretical; relevant for low-resolution MS instruments
Mass Spectrometry Isotope Dilution MRM Transition

Matrix Effects and Recovery Compensation

In a rigorously validated LC-MS/MS method for anti-tuberculosis drugs in human plasma, the use of an isotope-labeled internal standard (Levofloxacin-d8) was essential to achieve acceptable method performance. The method reported a matrix effect ranging from 95.7% to 112.5% and extraction recovery from 91.4% to 109.7% for Levofloxacin, which were successfully compensated for by the co-eluting deuterated internal standard [1]. In contrast, a method using a non-deuterated analog (enrofloxacin) as an internal standard could not provide the same level of compensation, often resulting in wider accuracy and precision ranges.

Matrix Effect & Recovery
Reported method comparison
Bias range -5.8 to 14.6% across QC levels with d8 ISTD; non-deuterated IS typically shows higher variability
Enables accurate quantification in plasma; meets bioanalytical validation endpoint criteria
Human plasma research matrix; protein precipitation method; per validation context
Bioanalysis Method Validation Therapeutic Drug Monitoring

Desmethyl Levofloxacin-d8 Application Scenarios


Regulated Bioanalysis in Clinical Trials

This is the primary, high-stakes application where Desmethyl Levofloxacin-d8 is non-substitutable. It is used as the internal standard in validated LC-MS/MS methods to quantify Levofloxacin in human plasma, serum, or dried blood spots (DBS) for pharmacokinetic studies and TDM . The quantitative evidence from Section 3 demonstrates that the compound's high isotopic purity and optimal mass shift are essential for meeting FDA and EMA guidelines on accuracy, precision, and matrix effect compensation, which are critical for regulatory submission and ensuring patient safety [1].

Pharmaceutical Impurity Profiling and QC

As a fully characterized reference standard compliant with USP and EP guidelines, Desmethyl Levofloxacin-d8 is used for analytical method development, validation (AMV), and quality control (QC) of Levofloxacin drug substance and product . It provides the necessary traceability for identifying and quantifying the parent drug and related impurities, such as Levofloxacin EP Impurity B, ensuring batch-to-batch consistency and regulatory compliance for Abbreviated New Drug Applications (ANDA) and commercial production [1].

Environmental Fate and PK/PD Modeling

The compound's distinct isotopic signature (+8 Da) allows researchers to definitively trace the metabolic pathways, distribution, and environmental transformation of Levofloxacin in complex systems . This is crucial for studies examining the drug's behavior in waste-water treatment, its persistence in environmental compartments, and for building accurate PK/PD models to optimize dosing regimens, where distinguishing the drug from its metabolites and endogenous compounds is paramount .

Application
Selection Property
Validation Focus
PK bioanalysis research in plasma matrices
Co-eluting deuterated ISTD with certified isotopic purity
Matrix effect compensation and accuracy endpoint review
Impurity profiling and QC studies
Traceable reference standard for method validation
Batch consistency and method transfer context
Environmental transformation and PK/PD modeling research
Distinct isotopic mass shift for definitive analyte tracing
Metabolic pathway differentiation and exposure model validation

Technical Documentation Hub

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